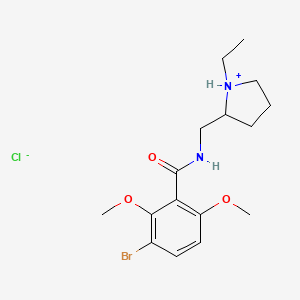
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a brominated benzamide group, a pyrrolidine ring, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Amidation: The formation of the benzamide group.
Pyrrolidine Ring Formation: The synthesis of the pyrrolidine ring.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the benzamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted benzamides.
Scientific Research Applications
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- 2-((3-Fluoro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups may confer unique chemical and biological properties to 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride, distinguishing it from similar compounds.
Properties
CAS No. |
82935-24-8 |
|---|---|
Molecular Formula |
C16H24BrClN2O3 |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
3-bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H |
InChI Key |
WCPXLMIPGMFZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)







![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
